![molecular formula C13H15N5O2S B4171872 2-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzamide](/img/structure/B4171872.png)
2-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzamide
Overview
Description
2-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzamide is an organic compound that belongs to the class of phenyl-1,2,4-triazoles. This compound contains a 1,2,4-triazole ring substituted by a phenyl group, which is known for its versatile biological activities . The presence of the triazole ring makes it a significant compound in medicinal chemistry due to its potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting 5-methyl-1H-1,2,4-triazole-3-thiol with appropriate reagents under controlled conditions.
Attachment of the Propanoyl Group: The propanoyl group is introduced through a reaction with propanoyl chloride in the presence of a base such as triethylamine.
Coupling with Benzamide: The final step involves coupling the triazole derivative with benzamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, which may exhibit different pharmacological properties .
Scientific Research Applications
2-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal drug containing a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
2-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzamide is unique due to its specific substitution pattern and the presence of both triazole and benzamide groups, which confer distinct pharmacological properties .
Properties
IUPAC Name |
2-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-7(21-13-15-8(2)17-18-13)12(20)16-10-6-4-3-5-9(10)11(14)19/h3-7H,1-2H3,(H2,14,19)(H,16,20)(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRHJIQRRFJNOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SC(C)C(=O)NC2=CC=CC=C2C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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